molecular formula C12H8F3NO2 B12937038 Methyl 3-(trifluoromethyl)quinoline-6-carboxylate

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate

Cat. No.: B12937038
M. Wt: 255.19 g/mol
InChI Key: COPPLJQVCKRVRU-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate is an organic compound with the chemical formula C12H8F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carboxylate ester makes it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(trifluoromethyl)quinoline-2-carboxylate
  • Methyl 3-(trifluoromethyl)quinoline-4-carboxylate
  • Methyl 3-(trifluoromethyl)quinoline-8-carboxylate

Uniqueness

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate is unique due to the position of the trifluoromethyl group and the carboxylate ester on the quinoline ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)quinoline-6-carboxylate

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)7-2-3-10-8(4-7)5-9(6-16-10)12(13,14)15/h2-6H,1H3

InChI Key

COPPLJQVCKRVRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F

Origin of Product

United States

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